molecular formula C8H18N2O B13445053 3-(Aminomethyl)-5-methylhexanamide CAS No. 1026009-73-3

3-(Aminomethyl)-5-methylhexanamide

Katalognummer: B13445053
CAS-Nummer: 1026009-73-3
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: GFWYAIWFEUDVGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-5-methylhexanamide is an organic compound that belongs to the class of amides It is structurally characterized by the presence of an amine group (-NH2) attached to a methylhexanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires the use of solvents such as formamide and may involve intermediate steps to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthesis stages to improve yield and reduce the use of expensive or environmentally harmful reagents. Techniques such as enzymatic kinetic resolution have been employed to prepare this compound and its related derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-methylhexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-methylhexanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-methylhexanamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

1026009-73-3

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

3-(aminomethyl)-5-methylhexanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H2,10,11)

InChI-Schlüssel

GFWYAIWFEUDVGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(CC(=O)N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.